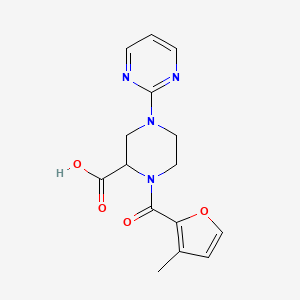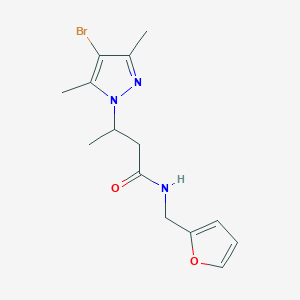
1-(3-methyl-2-furoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methyl-2-furoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, commonly known as MFPCC, is a chemical compound used in scientific research. The molecule has a pyrimidine ring and a piperazine ring, which are connected by a carboxylic acid group. MFPCC is a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor.
Wirkmechanismus
The mechanism of action of MFPCC involves its interaction with the 5-HT1A receptor. The receptor is a G protein-coupled receptor, meaning it activates intracellular signaling pathways when activated by serotonin or other ligands. MFPCC blocks the receptor's activity by binding to the receptor and preventing the activation of these signaling pathways. This results in a decrease in the activity of the receptor and a reduction in its downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MFPCC are primarily related to its interaction with the 5-HT1A receptor. By blocking the receptor's activity, MFPCC can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This can have effects on mood, anxiety, and stress, as well as other physiological processes such as blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MFPCC in lab experiments include its selectivity for the 5-HT1A receptor, which allows for specific targeting of this receptor in studies. Additionally, MFPCC is a potent antagonist, meaning it can effectively block the receptor's activity at low concentrations. The limitations of using MFPCC include its relatively low yield in synthesis, which can make it expensive to produce, and its potential for off-target effects on other receptors.
Zukünftige Richtungen
For the study of MFPCC include further investigation into its effects on the 5-HT1A receptor and its potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for MFPCC and identifying other compounds that may have similar or complementary effects on the 5-HT1A receptor. Overall, MFPCC has the potential to be a valuable tool in the study of the 5-HT1A receptor and its role in mood and anxiety disorders.
Synthesemethoden
The synthesis of MFPCC involves several steps. The starting material is 3-methyl-2-furoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyrimidine in the presence of a base to form the desired product, MFPCC. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
MFPCC is primarily used in scientific research to study the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of depression and anxiety disorders. MFPCC is a selective antagonist of the 5-HT1A receptor, meaning it blocks the receptor's activity. By studying the effects of MFPCC on the 5-HT1A receptor, researchers can gain insight into the receptor's function and potential therapeutic targets.
Eigenschaften
IUPAC Name |
1-(3-methylfuran-2-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-10-3-8-23-12(10)13(20)19-7-6-18(9-11(19)14(21)22)15-16-4-2-5-17-15/h2-5,8,11H,6-7,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPVEADOLKWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCN(CC2C(=O)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5375654.png)
![4-(3,4-dihydro-2(1H)-isoquinolinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5375655.png)

![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)

![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5375705.png)
![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![1-[(1-benzyl-1H-tetrazol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5375730.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5375735.png)